molecular formula C14H27NaO5S B7826876 Sodium new houttuyfonate

Sodium new houttuyfonate

Cat. No. B7826876
M. Wt: 330.42 g/mol
InChI Key: WEFFNAOSGJCISM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium new houttuyfonate is a useful research compound. Its molecular formula is C14H27NaO5S and its molecular weight is 330.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Effects on Cellular Processes

Sodium houttuyfonate (SH) has been shown to affect various cellular processes. It increases the phosphorylation levels of CaMK II and CREB and the expression of c-Fos protein in macrophages, without affecting the phosphorylation level of ERK 1/2 (Wang et al., 2004). SH also alters the expression of NF-κB and MCP-1 in membranous glomerulonephritis (Pan et al., 2010). Furthermore, it can inhibit inflammation in bovine endometrial epithelial cells by blocking MAPKs/NF-κB signaling pathways (Zhu et al., 2015).

Antimicrobial, Anti-inflammatory, and Cardiovascular Effects

A comprehensive review of SH's pharmacological effects highlights its antifungal, antibacterial, anti-inflammatory, and cardiovascular protective activities (Liu et al., 2021). Its anti-inflammatory activities have been compared to those of 2-undecanone, showing more potent effects both in vitro and in vivo (Chen et al., 2014).

Oncological Applications

SH has demonstrated significant effects on cancer cells. It inhibits proliferation and promotes apoptosis in human ovarian cancer A2780 cells (Yang & Wang, 2022) and induces apoptosis in breast cancer cells via the ROS/PDK1/AKT/GSK3β axis (He et al., 2023).

Neurological Applications

SH ameliorates β-amyloid1-42-induced memory impairment and neuroinflammation in Alzheimer's disease by inhibiting the NLRP3/GSDMD pathway (Zhao et al., 2021).

Other Therapeutic Applications

Additional studies demonstrate SH's varied applications, such as its ability to enhance antibody production, suggesting it could be used as a new adjuvant (Wang et al., 2002), and its inhibitory effect on synovial cell proliferation in rheumatoid arthritis (Li et al., 2014). It also shows potential in treating chronic obstructive pulmonary disease by attenuating pulmonary inflammation (Wu et al., 2017).

properties

IUPAC Name

sodium;1-hydroxy-3-oxotetradecane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFFNAOSGJCISM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112714-99-5
Record name 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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